![molecular formula C14H12N2O2S B185280 1-甲苯磺酰基-1H-吡咯并[2,3-b]吡啶 CAS No. 348640-02-8](/img/structure/B185280.png)

1-甲苯磺酰基-1H-吡咯并[2,3-b]吡啶

描述

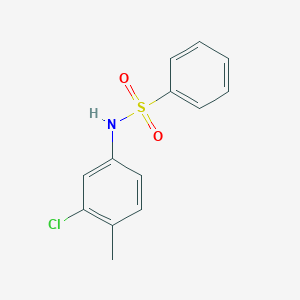

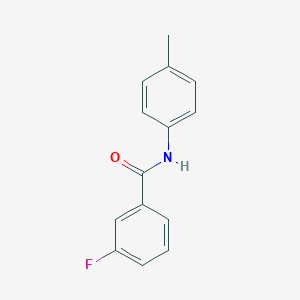

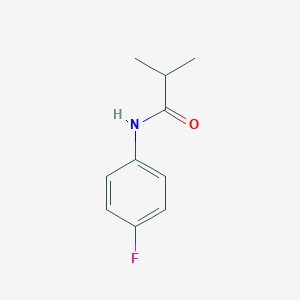

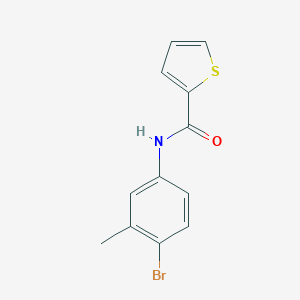

1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the empirical formula C14H12N2O2S . It is a derivative of toluene and contains a sulfonyl functional group .

Molecular Structure Analysis

The molecular structure of 1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine can be represented by the SMILES stringCc1ccc(cc1)S(=O)(=O)n2ccc3cccnc23 . This indicates that the molecule contains a toluene moiety (Cc1ccc(cc1)) and a sulfonyl group (S(=O)(=O)), attached to a pyrrolo[2,3-b]pyridine ring (n2ccc3cccnc23). Physical And Chemical Properties Analysis

The molecular weight of 1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine is 272.32 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.科学研究应用

有机合成中间体

该化合物是多种有机合成反应中的一个通用中间体。 它的甲苯磺酰基是一个良好的离去基团,使其成为各种亲核取代反应的先驱 . 它可用于合成包括天然产物和药物在内的复杂分子,方法是在吡啶部分引入各种官能团。

药物化学

在药物化学中,1-甲苯磺酰基-1H-吡咯并[2,3-b]吡啶用于合成具有潜在生物活性的化合物。 它是用于创建可能表现出抗菌、抗炎或抗病毒特性的分子的关键起始原料 .

材料科学

该化合物的独特结构使其可用于材料科学,特别是在有机半导体的开发中。 它的吡啶环可以作为电子缺陷单元,使其适合构建用于电子材料的共轭体系 .

催化

研究人员一直在探索1-甲苯磺酰基-1H-吡咯并[2,3-b]吡啶在催化中的应用。 它的磺酰基可以是催化剂的一部分,这些催化剂促进各种化学转化,包括氧化和还原反应 .

农业化学

在农业化学领域,该化合物的衍生物正因其作为除草剂或杀虫剂的潜在用途而被研究。 结构灵活性允许优化针对各种农业害虫的生物活性化合物 .

环境科学

该化合物的衍生物可应用于环境科学,特别是在污染物的检测和去除中。 它的修饰形式可以是传感器或吸附剂的一部分,这些传感器或吸附剂可以从环境中捕获有毒物质 .

生物偶联

1-甲苯磺酰基-1H-吡咯并[2,3-b]吡啶: 可用于生物偶联技术。 它的甲苯磺酰基可以与生物分子上存在的胺或醇反应,从而允许将探针或药物连接到蛋白质或核酸上 .

光动力疗法

最后,该化合物的衍生物正在研究其在光动力疗法中的应用。 通过结合光激活基团,研究人员旨在开发能够产生活性氧来靶向癌细胞的试剂 .

安全和危害

1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This indicates that it may be harmful if swallowed. It’s important to handle this compound with appropriate safety measures, including the use of personal protective equipment and adequate ventilation .

作用机制

Target of Action

It is essential to note that this compound exhibits kinase inhibitory activity, particularly on kinases involved in cellular signaling pathways . Kinases play a crucial role in regulating cell growth, proliferation, and survival, making them attractive targets for drug development.

Action Environment

Environmental factors, such as pH, temperature, and co-administered drugs, can influence drug efficacy and stability. For 1-Tosyl-1H-pyrrolo[2,3-b]pyridine, understanding its behavior under different conditions is crucial for optimizing therapeutic outcomes.

属性

IUPAC Name |

1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c1-11-4-6-13(7-5-11)19(17,18)16-10-8-12-3-2-9-15-14(12)16/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSNZZTVUYQKEMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363174 | |

| Record name | 1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348640-02-8 | |

| Record name | 1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What insights about the structure of 1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine can be derived from the study on its 5-bromo derivative?

A: While the provided research article [] focuses specifically on the synthesis, crystal structure, and DFT study of 5-Bromo-1-Tosyl-1H-Pyrrolo[2,3-b]Pyridine, it offers valuable insights into the parent compound, 1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Benzyl-1,4-dioxa-7-azaspiro[4.5]decane-8-carbonitrile](/img/structure/B185199.png)